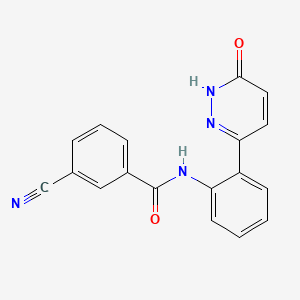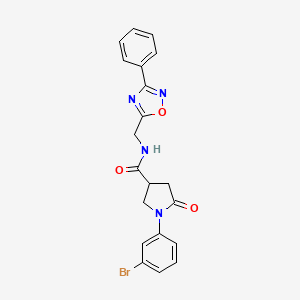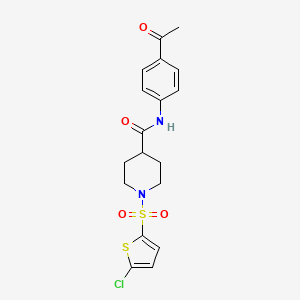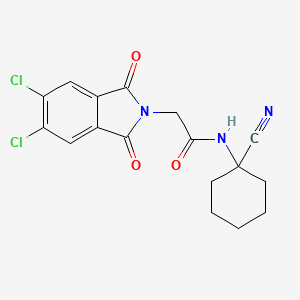
Ethyl 5-(1-hydroxy-1,5-dimethyl-4-hexenyl)-3-isoxazolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(1-hydroxy-1,5-dimethyl-4-hexenyl)-3-isoxazolecarboxylate, also known as Ethyl Isoxazole-4-acetate, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Ethyl 5-(1-hydroxy-1,5-dimethyl-4-hexenyl)-3-isoxazolecarboxylate Isoxazole-4-acetate has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use as an anti-inflammatory agent, as well as for its antibacterial and antifungal properties. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of Ethyl 5-(1-hydroxy-1,5-dimethyl-4-hexenyl)-3-isoxazolecarboxylate Isoxazole-4-acetate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
This compound Isoxazole-4-acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 5-(1-hydroxy-1,5-dimethyl-4-hexenyl)-3-isoxazolecarboxylate Isoxazole-4-acetate in lab experiments is its potential as a multi-targeted agent, meaning it may have multiple therapeutic effects. Additionally, it has been shown to have low toxicity, making it a potentially safe option for use in lab experiments. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on Ethyl 5-(1-hydroxy-1,5-dimethyl-4-hexenyl)-3-isoxazolecarboxylate Isoxazole-4-acetate. One direction is to further investigate its potential as an anti-inflammatory agent and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Furthermore, it could be studied for its potential use in the treatment of cancer and other diseases. Finally, it could be studied for its potential use in the development of new drugs and drug delivery systems.
Méthodes De Synthèse
Ethyl 5-(1-hydroxy-1,5-dimethyl-4-hexenyl)-3-isoxazolecarboxylate Isoxazole-4-acetate can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of this compound 4-chloroacetoacetate with hydroxylamine hydrochloride to form this compound 4-hydroxyisoxazole-3-carboxylate. The resulting compound is then subjected to a reaction with 4-methylpent-3-en-2-one to form this compound 5-(1-hydroxy-1,5-dimethyl-4-hexenyl)-3-isoxazolecarboxylate.
Propriétés
IUPAC Name |
ethyl 5-(2-hydroxy-6-methylhept-5-en-2-yl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-5-18-13(16)11-9-12(19-15-11)14(4,17)8-6-7-10(2)3/h7,9,17H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCYWFSAMPHVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(C)(CCC=C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2685382.png)







![7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2685395.png)



